Ibuprofen arginine

Catalog No.
S632974
CAS No.
57469-82-6
M.F
C19H32N4O4
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibuprofen arginine

CAS Number

57469-82-6

Product Name

Ibuprofen arginine

IUPAC Name

[(4S)-4-amino-4-carboxybutyl]-(diaminomethylidene)azanium;2-[4-(2-methylpropyl)phenyl]propanoate

Molecular Formula

C19H32N4O4

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

GCCOJNYCFNSJII-VWMHFEHESA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Synonyms

2-(4-isobutylphenyl)propanoic acid - L-arginine (1:1), ibuprofen arginate, ibuprofen arginine, R-ibuprofen-Arg, Spedifen

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC(C(=O)O)N)C[NH+]=C(N)N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(C[C@@H](C(=O)O)N)C[NH+]=C(N)N

Pharmacokinetic Advantages

Several studies have investigated the pharmacokinetic properties of ibuprofen arginine compared to conventional ibuprofen. These studies assessed how quickly and efficiently the drug is absorbed into the bloodstream.

  • A double-blind, randomized clinical trial compared the analgesic efficacy of ibuprofen arginine and conventional ibuprofen in treating postoperative dental pain. The study found that ibuprofen arginine demonstrated faster absorption and pain relief compared to conventional ibuprofen, suggesting potential benefits for situations requiring rapid action [].

  • Another review highlighted the pharmacokinetic advantages of ibuprofen arginine, emphasizing its faster absorption and similar elimination profile compared to conventional ibuprofen []. This faster absorption translates to a quicker onset of action, potentially making it a valuable option for managing acute pain.

Clinical Applications

Research has explored the effectiveness of ibuprofen arginine in managing various pain conditions, including:

  • Migraine

    A study evaluated the efficacy of ibuprofen arginine in treating acute migraine attacks. Patients receiving ibuprofen arginine experienced significant pain relief compared to placebo, demonstrating its potential benefit for managing migraine pain [].

  • Dental Pain

    Studies have investigated the use of ibuprofen arginine for managing dental pain, including postoperative pain and tooth sensitivity associated with dental bleaching. These studies suggest that ibuprofen arginine may be effective in reducing pain intensity and improving patient comfort [, ].

  • Acute Pain

    Several studies and reviews have explored the use of ibuprofen arginine for managing various acute pain conditions, such as dysmenorrhea (painful menstruation), headache, and musculoskeletal pain. These studies generally support the efficacy and safety of ibuprofen arginine in these conditions [].

Ibuprofen arginine is a pharmaceutical compound formed by the combination of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and the amino acid L-arginine. This compound is designed to enhance the solubility and bioavailability of ibuprofen, particularly in patients who may experience gastrointestinal discomfort from traditional formulations. The unique structure of ibuprofen arginine allows for improved absorption and quicker onset of action compared to standard ibuprofen, making it a valuable alternative in pain management therapies.

The primary mechanism of action of ibuprofen is through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins. Ibuprofen arginine is believed to retain this mechanism [].

An additional benefit of ibuprofen arginine is its potential to increase NO production. Arginine is a substrate for nitric oxide synthase (NOS), the enzyme responsible for NO synthesis. By combining ibuprofen with arginine, ibuprofen arginine might deliver both anti-inflammatory effects and promote NO production, potentially leading to enhanced therapeutic benefits [, ].

The formation of ibuprofen arginine involves a salification reaction where ibuprofen (a carboxylic acid) reacts with L-arginine (a basic amino acid) to form an ionic salt. The general reaction can be summarized as:

Ibuprofen+L ArginineIbuprofen Arginine Salt\text{Ibuprofen}+\text{L Arginine}\rightarrow \text{Ibuprofen Arginine Salt}

This reaction can occur under mild conditions, typically in an aqueous or ethanolic solution, allowing for the effective combination of both components without the need for extreme temperatures or pressures, thus facilitating easier industrial production .

Ibuprofen arginine exhibits enhanced pharmacological properties compared to its parent compounds. It acts as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins that mediate inflammation and pain. Additionally, the presence of L-arginine contributes to increased nitric oxide production, which can enhance vasodilation and improve blood flow, potentially leading to better therapeutic outcomes in inflammatory conditions .

Pharmacokinetic studies have shown that ibuprofen arginine has a faster absorption rate and higher peak plasma concentrations than traditional ibuprofen formulations. For instance, one study indicated that ibuprofen arginine achieved a maximum plasma concentration 45% higher than that of standard ibuprofen within a shorter time frame .

Several methods have been developed for synthesizing ibuprofen arginine:

  • Ethanolic Solution Method: Ibuprofen and L-arginine are dissolved together in an ethanolic solution at room temperature. The mixture is stirred until fully dissolved, followed by the addition of dehydrated alcohol to precipitate the salt. This method is noted for its simplicity and high yield .
  • Heating Method: In this method, water is heated to above 90°C before adding ibuprofen until it melts. L-arginine is then introduced under stirring conditions, followed by vacuum drying to obtain the final product .
  • Two-Phase Mixing: This technique involves mixing ibuprofen and L-arginine in a two-phase solvent system, taking advantage of their differing solubility properties to facilitate crystallization at room temperature .

These methods aim to optimize yield while minimizing production costs and ensuring safety during synthesis.

Ibuprofen arginine is primarily utilized in pain management due to its enhanced absorption characteristics. It is particularly beneficial for patients requiring rapid relief from acute pain conditions such as:

  • Post-operative pain
  • Musculoskeletal disorders
  • Inflammatory conditions

Additionally, its formulation as a salt with L-arginine may reduce gastrointestinal side effects commonly associated with traditional ibuprofen use, making it suitable for long-term therapy .

Research has indicated that ibuprofen arginine retains the pharmacological benefits of both its components while potentially reducing adverse effects. Studies have shown that it can effectively deliver L-arginine, which plays a role in nitric oxide synthesis, thereby enhancing its anti-inflammatory effects . Interaction studies have also demonstrated that co-administration with other anti-inflammatory agents can further exploit its beneficial properties without significant negative interactions.

Ibuprofen arginine can be compared with several related compounds that share similar therapeutic uses or structural characteristics:

Compound NameCompositionUnique Features
Ibuprofen2-(4-Isobutylphenyl)propanoic acidStandard NSAID; well-known but lower solubility
Ibuprofen lysinateIbuprofen + L-LysineEnhanced solubility; used similarly for pain relief
Diclofenac sodiumSodium salt of DiclofenacFast-acting NSAID; often associated with more side effects
Naproxen(S)-6-Methoxy-α-naphthylacetic acidLonger duration of action; less frequently used due to gastrointestinal issues

Ibuprofen arginine stands out due to its dual-action mechanism—providing both anti-inflammatory effects through ibuprofen and enhanced nitric oxide production via L-arginine—making it particularly effective for rapid-onset pain relief with potentially fewer side effects .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

380.24235551 g/mol

Monoisotopic Mass

380.24235551 g/mol

Heavy Atom Count

27

UNII

XV17W49C9U

Wikipedia

Ibuprofen arginine

Dates

Modify: 2023-08-15

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